

Theoretical Studies on 4-Nitropyridine-2-sulfonyl fluoride: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitropyridine-2-sulfonyl fluoride

Cat. No.: B2541992

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of **4-Nitropyridine-2-sulfonyl fluoride**, a heteroaromatic sulfonyl fluoride with potential applications in drug discovery and chemical biology. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established principles of sulfonyl fluoride chemistry, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor design. We present a putative synthesis pathway, predicted physicochemical properties, and a discussion of its potential reactivity and biological applications as a covalent probe. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of this and related compounds.

Introduction

Sulfonyl fluorides have emerged as a privileged class of electrophiles in drug discovery and chemical biology, primarily due to their unique balance of stability and reactivity.^{[1][2]} Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet can be activated to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.^{[1][3][4]} This property makes them ideal "warheads" for the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.^{[5][6]}

The introduction of a nitro group onto the pyridine ring, particularly in a position that can influence the electronics of the sulfonyl fluoride moiety, is expected to modulate its reactivity. Aromatic sulfonyl fluorides bearing ortho-nitro groups have demonstrated notable antibacterial activity, suggesting that compounds like **4-Nitropyridine-2-sulfonyl fluoride** could be of interest in the development of novel anti-infective agents.

This guide will explore the theoretical aspects of **4-Nitropyridine-2-sulfonyl fluoride**, providing a framework for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties (Predicted)

Quantitative experimental data for **4-Nitropyridine-2-sulfonyl fluoride** is not readily available in the reviewed literature. The following table summarizes predicted physicochemical properties from publicly available databases.

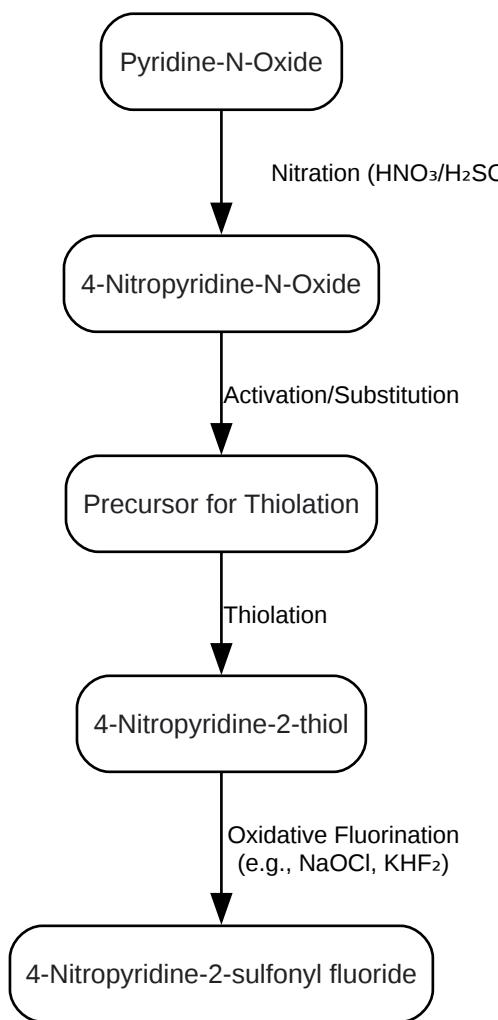
Property	Predicted Value	Data Source
Molecular Formula	C ₅ H ₃ FN ₂ O ₄ S	PubChem[7]
Molecular Weight	206.16 g/mol	PubChem[7]
Monoisotopic Mass	205.97975 Da	PubChem[7]
XLogP3	0.8	PubChem[7]
Hydrogen Bond Donor Count	0	PubChem[7]
Hydrogen Bond Acceptor Count	5	PubChem[7]
Rotatable Bond Count	1	PubChem[7]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **4-Nitropyridine-2-sulfonyl fluoride** has not been identified in the literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of heteroaryl sulfonyl fluorides from corresponding thiols.

Proposed Synthetic Pathway

The synthesis of **4-Nitropyridine-2-sulfonyl fluoride** would likely proceed through a multi-step sequence starting from the nitration of pyridine-N-oxide, followed by introduction of a thiol group, and subsequent oxidative fluorination.



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Caption: Proposed synthetic workflow for **4-Nitropyridine-2-sulfonyl fluoride**.

Detailed Methodologies (Adaptable Protocols)

The following protocols are based on general procedures for the synthesis of precursors and related heteroaryl sulfonyl fluorides and would require optimization for the specific target molecule.

Step 1: Synthesis of 4-Nitropyridine-N-Oxide

This procedure is adapted from a continuous flow synthesis of 4-nitropyridine.[8]

- Materials: Pyridine-N-oxide, Nitric acid (HNO_3), Sulfuric acid (H_2SO_4).
- Protocol: Pyridine-N-oxide is nitrated using a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful temperature control. In a continuous flow setup, the reactants are pumped through a microreactor at a controlled temperature to yield 4-nitropyridine-N-oxide.[8] For a batch process, slow addition of the nitrating mixture to a solution of pyridine-N-oxide at low temperature is recommended.

Step 2: Synthesis of 4-Nitropyridine-2-thiol

The introduction of a thiol at the 2-position of the 4-nitropyridine scaffold is a critical step. A common method involves the conversion of a suitable precursor, such as a 2-halopyridine derivative, with a sulfur nucleophile. The synthesis of the isomer, 5-nitropyridine-2-thiolate, has been achieved through the reductive cleavage of 2,2'-dithiobis(5-nitropyridine).[9] A similar strategy could potentially be adapted.

Step 3: Oxidative Fluorination of 4-Nitropyridine-2-thiol

This protocol is adapted from a general method for the preparation of heteroaryl sulfonyl fluorides from heteroaryl thiols.[10][11]

- Materials: 4-Nitropyridine-2-thiol, Dichloromethane (CH_2Cl_2), Water, Potassium bifluoride (KHF_2), Tetrabutylammonium bisulfate (Bu_4NHSO_4), Sodium hypochlorite (NaOCl) solution (6%).
- Protocol:
 - Suspend 4-Nitropyridine-2-thiol in a biphasic mixture of CH_2Cl_2 and water containing KHF_2 and Bu_4NHSO_4 in a polypropylene flask.
 - Cool the mixture to 0 to -5 °C with vigorous stirring.

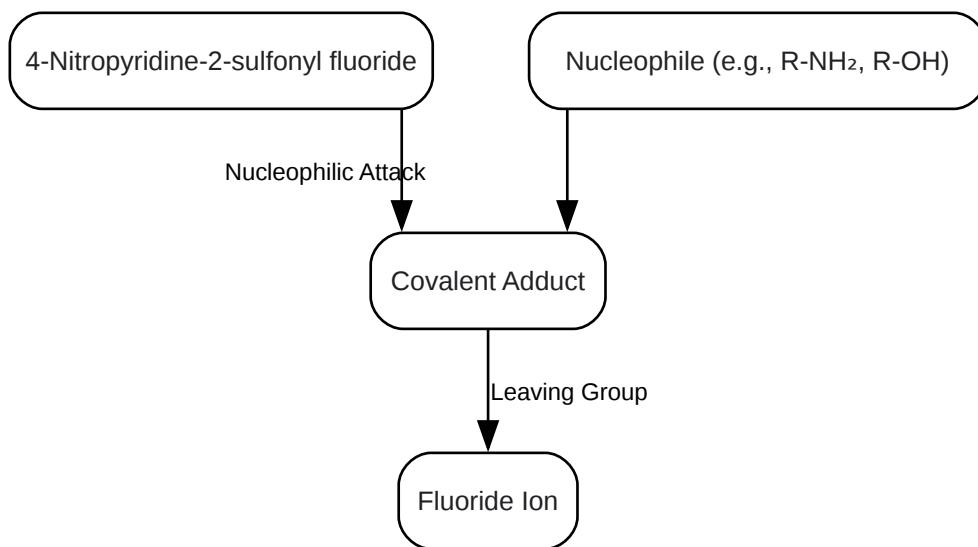
- Add cold (5 °C) sodium hypochlorite solution dropwise, maintaining the internal temperature between 0 and -5 °C. The NaOCl serves as the oxidant to convert the thiol to the sulfonyl chloride in situ, which is then fluorinated by KHF₂.[\[10\]](#)
- After the addition is complete, continue stirring at the same temperature for a specified period.
- The organic layer is then separated, washed, dried, and concentrated to yield the crude **4-Nitropyridine-2-sulfonyl fluoride**, which can be purified by chromatography.

An alternative electrochemical approach for the oxidative coupling of thiols and potassium fluoride could also be considered, which avoids the use of chemical oxidants.[\[12\]](#)

Reactivity and Mechanism of Action

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

4-Nitropyridine-2-sulfonyl fluoride is a potential participant in SuFEx click chemistry. The sulfonyl fluoride group can act as an electrophilic hub, reacting with various nucleophiles to form stable covalent linkages.[\[6\]](#)



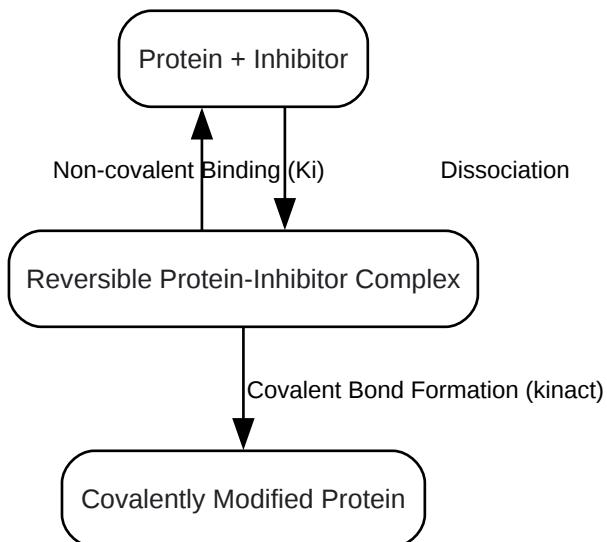
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Caption: General mechanism of SuFEx reaction with **4-Nitropyridine-2-sulfonyl fluoride**.

Covalent Modification of Biomolecules

The primary application of interest for **4-Nitropyridine-2-sulfonyl fluoride** in drug development is as a covalent modifier of proteins. The electron-withdrawing nitro group is expected to increase the electrophilicity of the sulfur center, potentially enhancing its reactivity towards nucleophilic amino acid residues compared to non-nitrated analogues.

The covalent modification process typically involves an initial non-covalent binding event, which positions the sulfonyl fluoride warhead in proximity to a nucleophilic residue within the protein's binding site. This is followed by the covalent bond-forming reaction.



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Caption: Logical workflow for targeted covalent inhibition by **4-Nitropyridine-2-sulfonyl fluoride**.

Potential Biological Applications

Covalent Enzyme Inhibition

Given the reactivity profile of sulfonyl fluorides, **4-Nitropyridine-2-sulfonyl fluoride** could be developed as a covalent inhibitor for a variety of enzyme classes, particularly those with a nucleophilic residue in their active site. The pyridine scaffold can be further functionalized to achieve selectivity for the target of interest.

Antibacterial Drug Discovery

The demonstrated antibacterial activity of ortho-nitro aromatic sulfonyl fluorides suggests a potential application for **4-Nitropyridine-2-sulfonyl fluoride** in this area. The mechanism of action may involve the covalent modification of essential bacterial enzymes.

Chemical Biology Probes

As a reactive fragment, **4-Nitropyridine-2-sulfonyl fluoride** could be utilized in activity-based protein profiling (ABPP) and chemoproteomic studies to identify novel drug targets and map ligandable sites in the proteome.[\[4\]](#)[\[13\]](#)

Conclusion

4-Nitropyridine-2-sulfonyl fluoride represents a promising, yet underexplored, molecule at the intersection of covalent inhibitor design and SuFEx chemistry. While this guide provides a theoretical framework for its synthesis and application based on extensive literature on related compounds, further experimental validation is necessary. The proposed synthetic routes offer a starting point for its preparation, and the discussion on its reactivity highlights its potential as a valuable tool for researchers in drug discovery and chemical biology. Future studies should focus on the successful synthesis and characterization of this compound, followed by a systematic evaluation of its reactivity and biological activity.

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